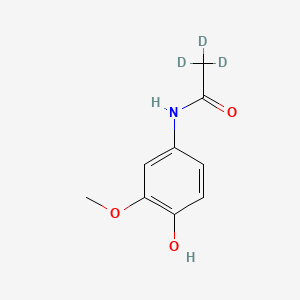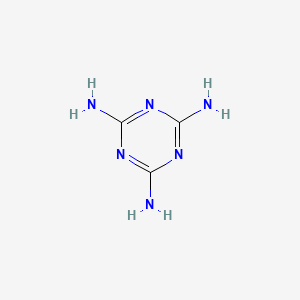
rac 普萘洛尔-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac Practolol-d3 is a deuterated form of Practolol, a beta-adrenergic receptor antagonist. This compound is used primarily in research settings and is known for its role in treating cardiovascular diseases. The deuterated form, rac Practolol-d3, is particularly useful in pharmacokinetic studies due to its stability and ability to trace metabolic pathways.
科学研究应用
Rac Practolol-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: Used to study reaction mechanisms and metabolic pathways.
Biology: Used in the study of beta-adrenergic receptors and their role in cellular signaling.
Medicine: Used in pharmacokinetic studies to trace drug metabolism and distribution.
Industry: Used in the development of beta-blocker drugs and other cardiovascular treatments
作用机制
Target of Action
The primary target of rac Practolol-d3 is the Beta-1 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in the regulation of cardiac function. Beta-1 adrenergic receptors are predominantly found in the heart and kidneys .
Mode of Action
rac Practolol-d3, like other beta-adrenergic antagonists, competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine . This results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure .
Biochemical Pathways
The action of rac Practolol-d3 affects several biochemical pathways. The most significant of these is the inhibition of the normal epinephrine-mediated sympathetic actions . This reduces the effect of excitement or physical exertion on heart rate and force of contraction and dilation of blood vessels . Additionally, there is evidence of cross-talk between Rac and PI3K signaling in processes such as cell migration and ROS production .
Pharmacokinetics
It is known that the compound is a small molecule , which typically allows for good bioavailability.
Result of Action
The action of rac Practolol-d3 at the cellular level results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure . This is due to its antagonistic effect on the Beta-1 adrenergic receptor, which inhibits the effects of catecholamines . The overall result is a reduction in the workload of the heart.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac Practolol-d3 involves the preparation of a key intermediate, (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide. This intermediate is then subjected to kinetic resolution using commercial lipases, such as Pseudomonas cepacia sol-gel AK, in the presence of toluene as a solvent and vinyl acetate as an acyl donor. The enantiopure intermediate is hydrolyzed and reacted with isopropylamine to yield rac Practolol-d3 .
Industrial Production Methods
Industrial production of rac Practolol-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction parameters to achieve high yield and enantiomeric excess. The use of biocatalysis and chemoenzymatic methods ensures a green and efficient production process .
化学反应分析
Types of Reactions
Rac Practolol-d3 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
相似化合物的比较
Similar Compounds
- Propranolol
- Alprenolol
- Pindolol
- Carazolol
- Moprolol
- Metoprolol
Uniqueness
Rac Practolol-d3 is unique due to its deuterated form, which provides stability and allows for detailed pharmacokinetic studies. Compared to other beta-blockers, it offers specific advantages in research settings, particularly in tracing metabolic pathways and studying drug interactions .
属性
CAS 编号 |
1794795-47-3 |
|---|---|
分子式 |
C14H22N2O3 |
分子量 |
269.359 |
IUPAC 名称 |
2,2,2-trideuterio-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i3D3 |
InChI 键 |
DURULFYMVIFBIR-HPRDVNIFSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |
同义词 |
N-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide-d3; (±)-Practolol-d6; 1-(4-Acetamidophenoxy)-3-isopropylamino-2-propanol-d3; Dalzic-d3; Eraldin-d3; ICI 50172-d3; DL-4’-[2-Hydroxy-3-(isopropylamino)propoxy]acetanilide-d3; AY 21011-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


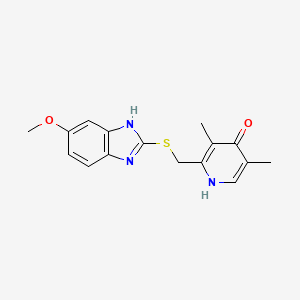
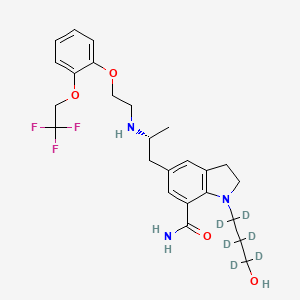
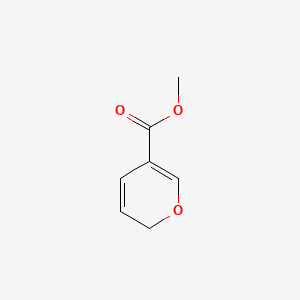
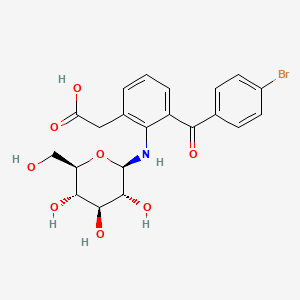
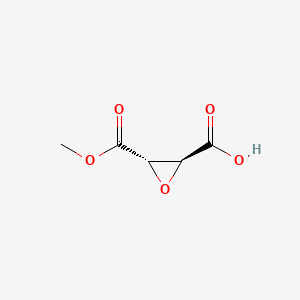
![3-fluoro-8,9-dihydro-7H-benzo[7]annulene](/img/structure/B587683.png)
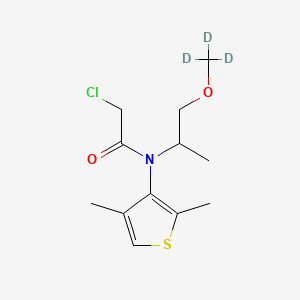

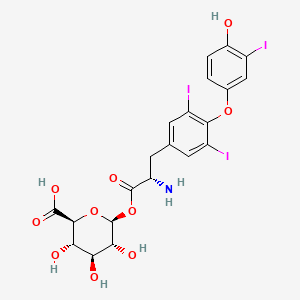

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)
